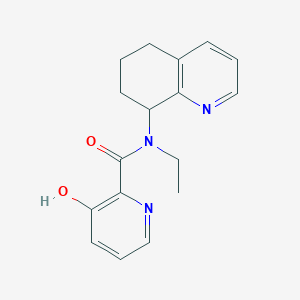![molecular formula C15H17NO4S B7631585 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been used for various purposes, including as an inhibitor of enzymes and in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide has several biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit histone deacetylase, which plays a role in gene expression and regulation. Additionally, it has been found to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide in lab experiments is its ability to selectively inhibit enzymes. This makes it a useful tool for studying the function of specific enzymes in various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide. One area of interest is its potential as an anticancer agent. Further studies could investigate its effectiveness against different types of cancer and its mechanism of action. Additionally, research could focus on developing more selective inhibitors of specific enzymes using 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide as a starting point. Finally, studies could investigate the potential therapeutic applications of this compound in other areas, such as neurological disorders.
Métodos De Síntesis
The synthesis of 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide involves the reaction of 2-methylfuran-3-sulfonyl chloride with N-[(3-methylphenyl)methyl]acetamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. Additionally, it has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-3-5-13(8-11)9-16-15(17)10-21(18,19)14-6-7-20-12(14)2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPSUVFESGCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CS(=O)(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide](/img/structure/B7631592.png)
![2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B7631599.png)
![N-(3,5-difluorophenyl)-2-[(3-fluoropyridin-2-yl)-methylamino]acetamide](/img/structure/B7631603.png)
![[2-(3-methylthiophen-2-yl)cyclopropyl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7631616.png)
![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol](/img/structure/B7631617.png)
![N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7631619.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7631626.png)
![N-[2-[2-(difluoromethoxy)phenyl]ethyl]thiomorpholine-4-carboxamide](/img/structure/B7631634.png)